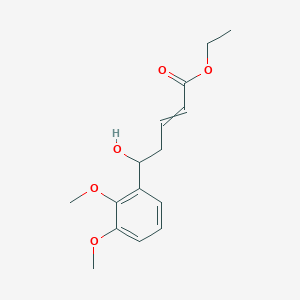

Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate

Description

Properties

CAS No. |

919296-45-0 |

|---|---|

Molecular Formula |

C15H20O5 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate |

InChI |

InChI=1S/C15H20O5/c1-4-20-14(17)10-6-8-12(16)11-7-5-9-13(18-2)15(11)19-3/h5-7,9-10,12,16H,4,8H2,1-3H3 |

InChI Key |

LPYGNCQOXSEMKN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCC(C1=C(C(=CC=C1)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate typically involves the reaction of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine and an acid catalyst like glacial acetic acid. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the pent-2-enoate moiety can be reduced to form a saturated ester.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Formation of 5-(2,3-dimethoxyphenyl)-5-oxopent-2-enoate.

Reduction: Formation of ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypentanoate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in cellular signaling pathways, thereby modulating biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Variations

The following table summarizes key structural and synthetic differences between Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate and related compounds:

Key Structural and Reactivity Insights

- Backbone Unsaturation: Compared to the α,β-unsaturated ester in the target compound, Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate features a triple bond (ynoate), which enhances electrophilicity and reactivity in cycloaddition reactions .

- Substituent Effects : The 2,3-dimethoxyphenyl group in the target compound contrasts with the 3,4-dimethoxyphenyl substituents in Rip-B and other derivatives . Meta- versus para-methoxy positioning alters electronic donation and steric hindrance, impacting interactions in catalytic or biological systems.

- Functional Group Diversity: The hydroxyl group in the target compound distinguishes it from analogs like Rip-B (amide) or ethyl 3-(3,4-dimethoxyphenyl)propanoate (cyclic imide) . This hydroxyl may enhance hydrogen-bonding capacity, influencing solubility and crystallinity.

Biological Activity

Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound possesses a molecular formula of CHO and a molecular weight of approximately 280.316 g/mol. The compound features a hydroxypent-2-enoate moiety linked to a 2,3-dimethoxyphenyl group, which is hypothesized to enhance its solubility and biological activity compared to structurally similar compounds lacking such substitutions.

The synthesis typically involves a condensation reaction between 2,3-dimethoxybenzaldehyde and ethyl acetoacetate, yielding the desired compound through nucleophilic addition followed by dehydration. The general reaction can be represented as follows:

Biological Properties

Preliminary studies suggest that this compound exhibits various biological activities, including:

- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to modulate inflammatory pathways. This compound may interact with specific enzymes or receptors involved in inflammation.

- Antioxidant Properties : The presence of methoxy groups in the aromatic ring is believed to contribute to the antioxidant potential of this compound. Antioxidants are crucial for mitigating oxidative stress in biological systems.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may:

- Interact with Enzymes : Compounds with similar structures often exhibit binding affinity to enzymes involved in metabolic pathways. This interaction can lead to modulation of enzyme activity, influencing various physiological processes.

- Influence Receptor Activity : The compound may also act on specific receptors that play roles in inflammatory responses or cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 5-(furan-2-yl)-5-hydroxypent-2-enoate | 89922-42-9 | Contains a furan ring; potential antifungal activity |

| Ethyl 5-(4-bromophenyl)-5-hydroxypent-2-enoate | Not available | Contains a bromine substituent; studied for antibacterial properties |

| Ethyl (2E)-5-hydroxypent-2-enoate | Not available | Lacks aromatic substitution; simpler structure |

The presence of two methoxy groups in this compound enhances its solubility and may improve its biological activity compared to other similar compounds.

Case Studies and Research Findings

Research has indicated that compounds structurally related to this compound have been evaluated for their pharmacological effects. For instance:

- Study on Anti-inflammatory Effects : A study examining similar compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may possess comparable anti-inflammatory properties.

- Antioxidant Activity Assessment : In another study focusing on antioxidant properties, related compounds showed considerable free radical scavenging activity. This highlights the potential for this compound to act as an effective antioxidant agent.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves conjugate addition or hydroxylation of α,β-unsaturated esters. For example:

- Step 1 : Prepare the α,β-unsaturated ester scaffold via Horner-Wadsworth-Emmons olefination using diethyl (2-oxopropyl)phosphonate and a 2,3-dimethoxybenzaldehyde derivative .

- Step 2 : Introduce the hydroxyl group at the β-position via stereoselective epoxidation followed by acid-catalyzed ring-opening .

Optimization : Monitor reaction progress with TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DCM) and temperature to enhance stereochemical control.

Basic: How can NMR and XRD be utilized to confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous compounds (e.g., 2,3-dimethoxyphenyl groups show aromatic protons at δ 6.7–7.2 ppm; hydroxyl protons appear as broad singlets around δ 5.0 ppm). Use DEPT-135 to distinguish CH, CH2, and CH3 groups .

- XRD : For absolute stereochemistry, grow single crystals via slow evaporation in ethanol/water. Analyze using SHELXL (as in ) to resolve bond angles and torsion angles (e.g., C5–O5–C39 = 119.69° in similar esters) .

Advanced: What strategies address stereochemical challenges during synthesis, particularly in hydroxyl group configuration?

Methodological Answer:

- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to control hydroxyl stereochemistry .

- Crystallographic Validation : Resolve enantiomeric excess via XRD (e.g., triclinic crystal system with space group P1, as in ) to confirm absolute configuration .

Advanced: How can DFT studies predict reactivity or regioselectivity in derivatization reactions?

Methodological Answer:

- Modeling : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., the α,β-unsaturated ester is prone to Michael additions) .

- Transition-State Analysis : Simulate reaction pathways for regioselective hydroxylation or ester hydrolysis using Gaussian software .

Advanced: What pharmacological assays are suitable for studying its interaction with serotonin receptors (e.g., 5-HT2A)?

Methodological Answer:

- Radioligand Binding : Use [3H]-MDL100907 (a 5-HT2A antagonist) in competitive binding assays on cortical tissue. Measure IC50 values via autoradiography (see for protocol) .

- Functional Assays : Assess Gq-protein coupling via calcium flux assays in HEK293 cells transfected with 5-HT2A receptors.

Advanced: How do stability studies under varying pH and temperature inform storage conditions?

Methodological Answer:

- Accelerated Degradation : Incubate the compound in buffers (pH 2–12) at 40°C for 24–72 hours. Monitor degradation via LC-MS; ester hydrolysis is likely under alkaline conditions.

- Storage Recommendations : Use anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the ester or hydroxyl groups .

Advanced: How to resolve contradictions between experimental and computational data (e.g., bond angles or reaction yields)?

Methodological Answer:

- XRD vs. DFT : Compare experimental bond angles (e.g., C4–C5–C6 = 119.10° in ) with DFT-optimized values. Discrepancies >2° may indicate crystal packing effects .

- Yield Discrepancies : Re-examine solvent effects or catalyst loading not accounted for in simulations.

Advanced: What mechanistic insights explain regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Transmetallation Analysis : Use kinetic studies with Pd(PPh3)4 to identify whether the 2,3-dimethoxyphenyl group directs coupling to specific positions. Monitor intermediates via 31P NMR .

Basic: What purification challenges arise during synthesis, and how are they mitigated?

Methodological Answer:

- Common Issues : Co-elution of diastereomers or unreacted starting materials.

- Solution : Use preparative HPLC with a C18 column (acetonitrile/water gradient) or silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) .

Advanced: How does the compound’s electronic structure influence its catalytic applications (e.g., in asymmetric catalysis)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.